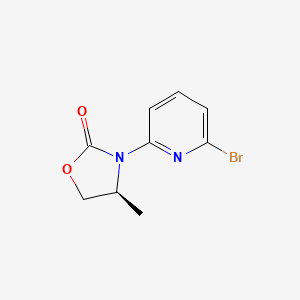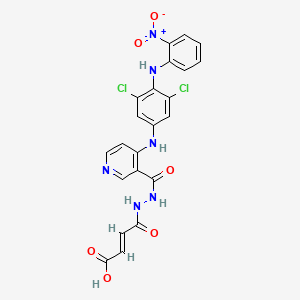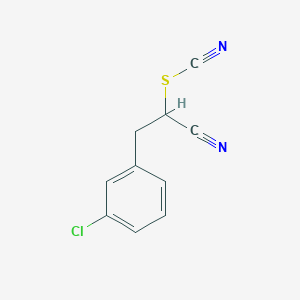
3-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N,N-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1-(1H-Pyrazol-1-yl)propan-2-yl)amino)-N,N-dimethylpropanamide is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(1H-Pyrazol-1-yl)propan-2-yl)amino)-N,N-dimethylpropanamide typically involves the reaction of 1H-pyrazole with a suitable amine and a propanamide derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
3-((1-(1H-Pyrazol-1-yl)propan-2-yl)amino)-N,N-dimethylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-((1-(1H-Pyrazol-1-yl)propan-2-yl)amino)-N,N-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, which can lead to the disruption of cellular processes and the inhibition of cell growth. Additionally, it may interact with DNA and RNA, leading to the inhibition of nucleic acid synthesis and the induction of cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazole: A basic pyrazole derivative with similar biological activities.
3,5-Dimethyl-1H-pyrazole: Another pyrazole derivative with potential therapeutic applications.
N,N-Dimethylpropanamide: A related compound with similar chemical properties.
Uniqueness
3-((1-(1H-Pyrazol-1-yl)propan-2-yl)amino)-N,N-dimethylpropanamide is unique due to its specific chemical structure, which allows for a wide range of chemical reactions and potential applications. Its combination of a pyrazole ring and a propanamide moiety provides it with distinct biological activities and makes it a valuable compound for scientific research.
Eigenschaften
Molekularformel |
C11H20N4O |
|---|---|
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
N,N-dimethyl-3-(1-pyrazol-1-ylpropan-2-ylamino)propanamide |
InChI |
InChI=1S/C11H20N4O/c1-10(9-15-8-4-6-13-15)12-7-5-11(16)14(2)3/h4,6,8,10,12H,5,7,9H2,1-3H3 |
InChI-Schlüssel |
IKEKSAVJLZVXMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C=CC=N1)NCCC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol](/img/structure/B14912397.png)
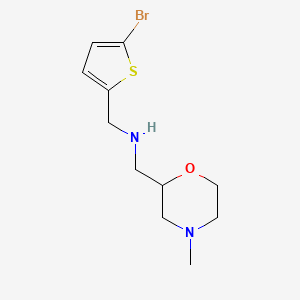


![2,4-Dichloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B14912428.png)
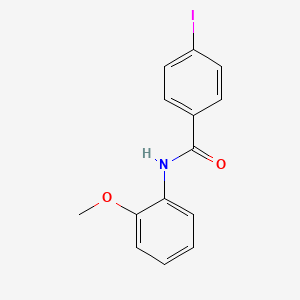
![4,6,7,8-Tetrahydro-5,8-ethanothieno[3,2-c]azepine-2-sulfonyl chloride](/img/structure/B14912436.png)
